

A Technical Guide to 1-Boc-4-ethylaminopiperidine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **1-Boc-4-Ethylaminopiperidine**

Cat. No.: **B1341972**

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Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(ethylamino)piperidine-1-carboxylate, commonly known as **1-Boc-4-ethylaminopiperidine**. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its bifunctional nature, which incorporates a protected piperidine nitrogen and a secondary amine. We will detail its core physicochemical properties, present a robust and validated synthetic protocol via reductive amination, outline a comprehensive analytical characterization strategy, and discuss its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile molecule.

Core Physicochemical Properties

1-Boc-4-ethylaminopiperidine is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and an ethylamino substituent is present at the 4-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step synthesis.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[2][3][4]
Molecular Weight	228.33 g/mol	[2][3][4]
CAS Number	264905-39-7	[2][3][4]
Appearance	Varies (typically a solid or oil)	N/A
Boiling Point	306.1±35.0 °C (Predicted)	[4]
Density	1.00±0.1 g/cm ³ (Predicted)	[4]
pKa	10.25±0.20 (Predicted)	[4]

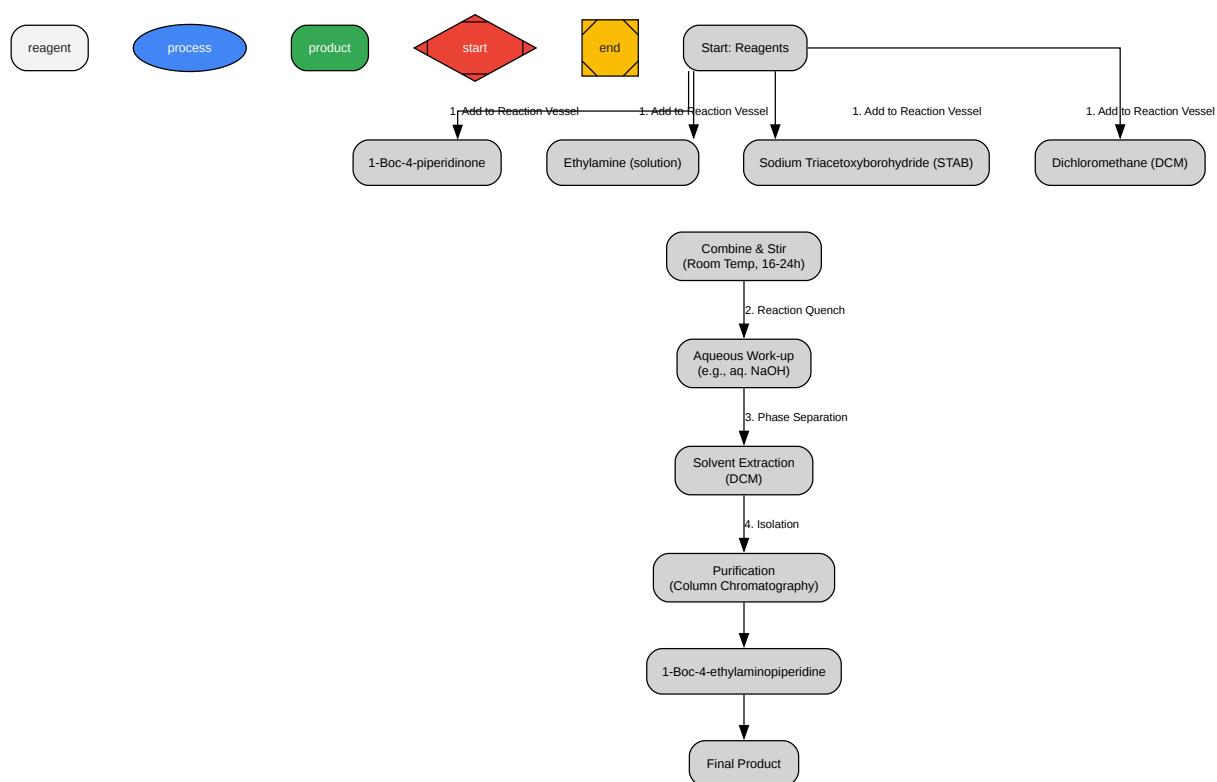
Synthesis: Reductive Amination Pathway

The most efficient and widely adopted method for synthesizing **1-Boc-4-ethylaminopiperidine** is the direct reductive amination of 1-Boc-4-piperidinone with ethylamine. This one-pot reaction is favored for its operational simplicity and high yields.

Mechanistic Rationale

The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced *in situ* to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[1][5] Unlike stronger reducing agents like sodium borohydride, STAB is a milder and more selective reagent that does not readily reduce the starting ketone but efficiently reduces the protonated imine intermediate. This selectivity minimizes side reactions and enhances product yield.[5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Experimental Workflow Diagram

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Caption: Reductive amination workflow for synthesizing **1-Boc-4-ethylaminopiperidine**.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the reductive amination of N-Boc-4-piperidinone.[\[1\]](#)

- Reaction Setup: To a round-bottom flask charged with 1-Boc-4-piperidinone (1.0 eq.), add dichloromethane (DCM, approx. 5 mL per mmol of ketone).
- Amine Addition: Add ethylamine (typically as a 2M solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.1 eq.) to the stirred solution.
- Reducer Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.
- Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2M NaOH). Stir for 1 hour.[\[1\]](#)
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **1-Boc-4-ethylaminopiperidine**.

Analytical Validation: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system, where each technique corroborates the structural features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The expected signals for **1-Boc-4-ethylaminopiperidine** are highly predictable.

- ¹H NMR:

- Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.45 ppm.
- Ethyl Group: An ethyl group will manifest as a quartet (CH_2) around δ 2.6-2.8 ppm coupled to a triplet (CH_3) around δ 1.1-1.2 ppm.
- Piperidine Ring: The protons on the piperidine ring will appear as complex multiplets between δ 1.2 and 4.1 ppm. The axial and equatorial protons adjacent to the ring nitrogen (positions 2 and 6) will be distinct, often appearing as broad multiplets.
- N-H Proton: A broad singlet corresponding to the secondary amine proton will be observed, the chemical shift of which is concentration and solvent dependent.

- ¹³C NMR:

- Boc Group: Two signals are expected: one for the quaternary carbon of the tert-butyl group (~79.5 ppm) and one for the three equivalent methyl carbons (~28.4 ppm). The carbonyl carbon will appear further downfield (~155 ppm).^[1]
- Ethyl Group: Two signals corresponding to the CH_2 and CH_3 carbons.
- Piperidine Ring: Signals for the C4 (methine) and the C2/C6 and C3/C5 carbons.

Full characterization via NMR confirms the connectivity and chemical environment of every atom in the molecule, validating the outcome of the synthesis.^[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the expected molecular ion peak would be observed as the protonated molecule $[\text{M}+\text{H}]^+$.

- Expected Mass: For $C_{12}H_{24}N_2O_2$, the calculated monoisotopic mass is 228.1838.
- Observed Ion: In ESI-MS, the primary observed peak should be at $m/z \approx 229.19$.

The confirmation of the correct molecular weight by MS provides orthogonal validation to the structural data obtained from NMR.

Applications in Drug Discovery and Development

The 1-Boc-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide range of biologically active compounds.

- Versatile Intermediate: **1-Boc-4-ethylaminopiperidine** is a versatile intermediate. The secondary amine can be readily functionalized via acylation, alkylation, or sulfonylation to generate a diverse library of compounds for screening. Subsequently, the Boc group can be removed to allow further modification at the piperidine nitrogen.
- Scaffold for CNS-Active Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The structural features of this compound make it an attractive starting point for developing novel therapeutics for neurological disorders.^[7]
- Precursor to Complex Molecules: This compound is used in the multi-step synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.^[8] The related compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a well-known precursor in the synthesis of fentanyl and its analogs, highlighting the critical role of this chemical class as synthetic intermediates.^{[9][10][11]}

Conclusion

1-Boc-4-ethylaminopiperidine is a high-value synthetic intermediate with a well-defined physicochemical profile. Its synthesis is reliably achieved through a straightforward and scalable reductive amination protocol. The structural integrity of the molecule can be rigorously confirmed using a combination of NMR and MS, creating a self-validating analytical workflow. Its utility as a versatile building block ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and the ongoing quest for novel pharmaceutical agents.

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